![molecular formula C21H18N4O2S B2717891 N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-38-6](/img/structure/B2717891.png)
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also known as Compound A, is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been synthesized using a specific method and has shown promising results in scientific research applications.
Scientific Research Applications
Anticancer Activity
Research has shown the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds with remarkable antitumor activity against a variety of cancer cell lines. These compounds, through design, synthesis, and QSAR analysis, have demonstrated potent anticancer properties, outperforming standard drugs in some cases. The study underscores the potential of these compounds as a basis for developing new anticancer drugs (Alafeefy et al., 2015).
Cardiotonic Activity
Research into dihydropyridazinone cardiotonics has discovered compounds with potent positive inotropic activity in dogs. These compounds, including 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one and its analogs, have shown significant potential in enhancing heart muscle contractility, making them promising candidates for treating heart failure (Robertson et al., 1986).
DNA Interaction Studies
Studies on pyrrole-imidazole polyamides conjugated with various moieties, including those related to N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, have shown the ability for sequence-specific alkylation of DNA. These compounds can achieve strand-selective cleavage based on the enantiomer chosen, with potential applications in targeting specific gene sequences for transcription inhibition or gene regulation (Chang & Dervan, 2000).
Antitumor Drug Development
The exploration of these compounds extends into their utilization as antitumor drugs. Synthesis and cytotoxicity evaluation of novel derivatives, particularly those conjugated with pyrrole and imidazole polyamide conjugates, have revealed preliminary anticancer efficacy against several cancer cell lines. This research opens avenues for the development of targeted anticancer therapies (Kumar & Lown, 2003).
properties
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18(23-24-19)22-21(27)16-7-2-1-3-8-16/h1-11H,12-14H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEJCXKBLSMROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.